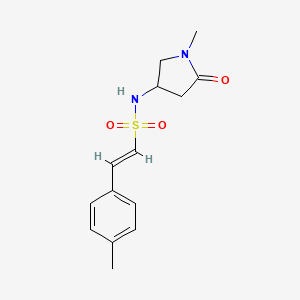![molecular formula C20H18N2O3S B2631898 Methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-77-4](/img/structure/B2631898.png)
Methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a tetrahydronaphthalene moiety, which is a polycyclic aromatic hydrocarbon, and a benzo[d]thiazole moiety, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The carboxylate groups suggest that it might be an ester .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydronaphthalene moiety would contribute to the three-dimensionality of the molecule, while the benzo[d]thiazole moiety could participate in pi stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like amides and esters would likely make this compound polar, and therefore soluble in polar solvents. The aromatic rings might contribute to its UV/Vis absorption spectrum .Scientific Research Applications
Synthesis and Medicinal Chemistry
Benzo[d]thiazole, a component of various compounds with diverse bioactivities, is utilized in the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates. These serve as building blocks offering possibilities to explore the chemical space around the molecule, particularly as ligands for selected targets (Durcik et al., 2020).
Antimicrobial and Antifungal Activities
Several 2‐(5,5,8,8‐tetramethyl‐5,6,7,8‐tetrahydronaphthalen‐2‐yl)‐1H‐benzimidazole‐5‐carboxamidine analogues, related to the compound , show promising antibacterial and antifungal activities against various strains including S. aureus and C. albicans. These compounds have MIC values comparable to Fluconazole and Sultamicillin (Ateş-Alagöz et al., 2006).
Cancer Research
New polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties have been studied for their tumor inhibitory and antioxidant activity. Some derivatives have shown promising potency against liver cancer cells (HepG-2) compared to reference drugs (Hamdy et al., 2013).
Thromboxane A2 Synthetase Inhibition
Tetrahydronaphthalenecarboxylic acid and indancarboxylic acid derivatives, which are structurally related to the compound in focus, have been prepared and tested for inhibitory activities on thromboxane A2 production. These compounds have shown potent activities in vitro and a prolonged duration of inhibition in rats (Kanao et al., 1989).
Application in Radiolabeling
Methylbenzoates related to the compound of interest have been synthesized using Pd(0)-mediated rapid cross-coupling reactions for radiolabeling purposes. This method is significant in the field of medical imaging, particularly for creating radiotracers (Takashima-Hirano et al., 2012).
Future Directions
properties
IUPAC Name |
methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-19(24)15-8-9-16-17(11-15)26-20(21-16)22-18(23)14-7-6-12-4-2-3-5-13(12)10-14/h6-11H,2-5H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOHOOUXPXFIQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(3-chlorophenyl)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]prop-2-enenitrile](/img/structure/B2631817.png)
![7-(4-fluorophenyl)-3-(thiophen-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2631819.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-bromobenzenesulfonamide](/img/structure/B2631821.png)

![4,6,7,8-Tetramethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2631823.png)
![Methyl 4-[[2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2631825.png)
![methyl 2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-2-(pyridin-2-yl)propanoate](/img/structure/B2631828.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2631831.png)

![(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2631834.png)

![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2631836.png)
![Ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate](/img/structure/B2631837.png)
